![molecular formula C11H15BrClNO B2535302 3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride CAS No. 2344678-03-9](/img/structure/B2535302.png)
3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss the synthesis of various bromophenyl-related compounds and their structures, which can provide insights into the potential characteristics of the compound . For instance, the synthesis of compounds with bromophenyl groups often involves reactions such as Michael addition, amination, and cyclization, which are common in the formation of complex organic structures .
Synthesis Analysis
The
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been involved in studies for synthesizing novel organic compounds, demonstrating its utility as a precursor or intermediate in chemical reactions. For instance, reactions involving bromophenyl derivatives have been explored for the synthesis of complex molecules, highlighting the versatility of such compounds in organic synthesis (Lygin & Meijere, 2009).
Environmental Applications
- Bromophenyl derivatives have been studied for their potential in environmental remediation, such as the degradation of pollutants. Research has shown the effectiveness of photoassisted Fenton reactions in decomposing pesticide residues in water, indicating the potential environmental applications of bromophenyl-based compounds (Pignatello & Sun, 1995).
Material Science
- Compounds containing bromophenyl groups have been utilized in the development of new materials with specific electronic or structural properties. For example, the synthesis of phosphanyl sugar analogs showcases the application of bromophenyl derivatives in creating novel materials with potential use in electronics and as ligands in catalysis (Yamashita et al., 1999).
Analytical Chemistry
- Bromophenyl derivatives are also significant in analytical chemistry, where they serve as key intermediates or reagents in the synthesis of complex molecules. Their reactions with various reagents have been explored to develop new synthetic pathways, enhancing our understanding of chemical reactivity and mechanism (Chandrappa et al., 2012).
Corrosion Inhibition
- Research into amine derivatives, including those related to bromophenyl compounds, has identified their potential as corrosion inhibitors. This application is crucial in protecting metals against corrosion, particularly in harsh chemical environments, highlighting the industrial relevance of such compounds (Boughoues et al., 2020).
Propriétés
IUPAC Name |
3-[(3-bromophenyl)methyl]oxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-9(6-10)7-11(13)4-5-14-8-11;/h1-3,6H,4-5,7-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLROMKXOBFRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC(=CC=C2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2344678-03-9 |
Source


|
| Record name | 3-[(3-bromophenyl)methyl]oxolan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

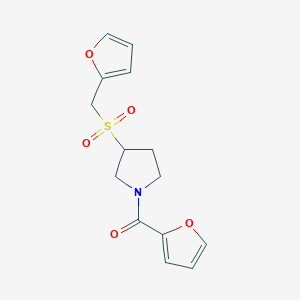
![2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2535221.png)
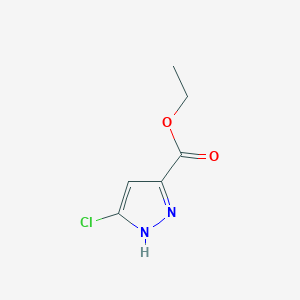
![1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2535225.png)
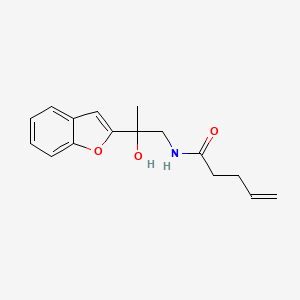
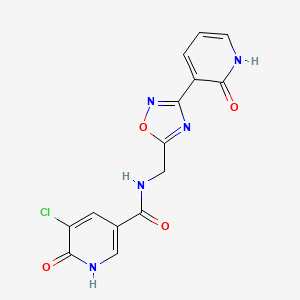
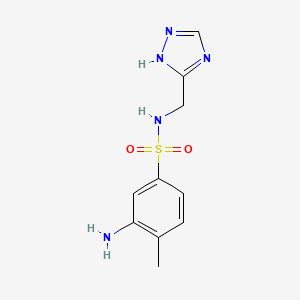

![2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2535231.png)
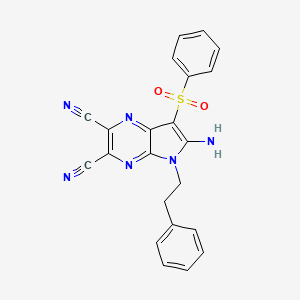
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2535234.png)
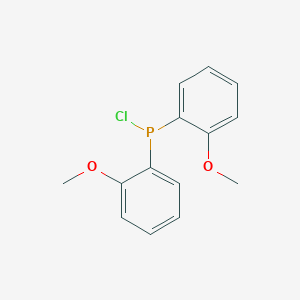
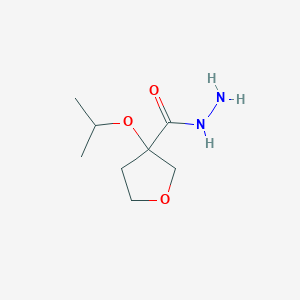
![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)